N-(2-Chloro-4-methylphenyl)hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(9-10)6(8)4-5/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEASQQNYPEMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669139 | |
| Record name | 2-Chloro-N-hydroxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146019-40-1 | |
| Record name | 2-Chloro-N-hydroxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Chloro 4 Methylphenyl Hydroxylamine
Established Reduction Pathways of Nitroarenes to N-(2-Chloro-4-methylphenyl)hydroxylamine
The selective reduction of 2-chloro-4-methylnitrobenzene is the most common strategy for synthesizing this compound. This process involves the transfer of four electrons and four protons to the nitro group, with the primary challenge being the prevention of the subsequent two-electron reduction to the corresponding aniline (B41778). The two main approaches to achieve this selectivity are catalytic hydrogenation and the use of chemical reducing agents.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers a clean and efficient route for the reduction of nitroarenes. The key to selectively obtaining the N-arylhydroxylamine is the choice of catalyst, solvent, and the use of additives or inhibitors that poison the catalyst surface just enough to prevent the over-reduction of the hydroxylamine (B1172632) intermediate. researchgate.netrsc.org Platinum-based catalysts, such as platinum on carbon (Pt/C) or silica (B1680970) (Pt/SiO2), are frequently employed. rsc.orgpsu.edu
Research has shown that the addition of specific promoters or inhibitors is crucial for high selectivity. For instance, dimethyl sulfoxide (B87167) (DMSO) can be used to inhibit the further hydrogenation of the hydroxylamine to an aniline. rsc.org Amines, such as triethylamine (B128534) or n-butylamine, have also been found to promote the conversion of the nitroaromatic while maintaining high selectivity for the hydroxylamine product. rsc.org The reaction is typically carried out under a hydrogen atmosphere at mild temperatures. rsc.org Polystyrene-supported ruthenium nanoparticles have also been demonstrated as effective catalysts for the partial reduction of nitroarenes using hydrazine (B178648) as the hydrogen source under mild conditions. researchgate.net
| Catalyst | Hydrogen Source | Additives/Inhibitors | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Pt/SiO2 | H2 (1 bar) | n-Butylamine, DMSO | Isopropanol | Yields up to 99% for various substituted N-arylhydroxylamines. Amines promote conversion, while DMSO inhibits over-reduction. | rsc.orgpsu.edu |
| Pt/C | H2 | 4-(dimethylamino)pyridine (DMAP) | THF | DMAP enhances activity and selectivity (>99%) under mild conditions, suitable for flow chemistry. | mdpi.commdpi.com |
| Ag/TiO2 | NH3BH3 (Ammonia-borane) | None | Not Specified | Mesoporous titania-supported silver nanoparticles effectively catalyze chemoselective reduction to N-arylhydroxylamines. | nih.gov |
| Polystyrene-supported Ru nanoparticles | Hydrazine | None | Organic Solvents | Generates N-arylhydroxylamines in high yield and selectivity under exceptionally mild conditions. | researchgate.net |
Reductive Agent-Mediated Synthesis
The use of stoichiometric metal-based reducing agents is a classical and widely practiced method for converting nitroarenes to hydroxylamines. Metals such as zinc, tin, or iron are commonly used in the presence of a proton donor. mdpi.comacsgcipr.org For the synthesis of this compound, the reaction of 2-chloro-4-methylnitrobenzene with zinc dust in the presence of an ammonium (B1175870) chloride solution is a standard procedure. informahealthcare.comvedantu.comsciencemadness.org
The role of ammonium chloride is critical; it acts as a mild proton source and buffer, maintaining a near-neutral pH. sciencemadness.org This controlled acidity is essential to stop the reduction at the hydroxylamine stage. vedantu.com In a more acidic environment, such as with zinc and hydrochloric acid, the reduction would proceed fully to the aniline. vedantu.comsciencemadness.org The mechanism involves the transfer of electrons from the metal to the nitro compound. acsgcipr.org The reaction is typically performed in a solvent mixture like ethanol (B145695) and water at controlled temperatures. informahealthcare.com
| Reducing Agent | Proton Source/Additive | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Zinc (Zn) dust | Ammonium Chloride (NH4Cl) | Ethanol/Water | Classic method; near-neutral pH prevents over-reduction to aniline. | informahealthcare.comvedantu.comsciencemadness.org |
| Iron (Fe) powder | Ammonium Chloride (NH4Cl) | Not Specified | A common alternative to zinc, used in Bechamp reductions. | acs.org |
| Zinc (Zn) dust | Acetic Acid (HOAc) | Not Specified | Used for the reduction of various nitro groups. | acsgcipr.org |
| Aluminum amalgam | Water | Not Specified | Can be used for reduction in a neutral solution. | sciencemadness.org |
Oxidation and Rearrangement Routes Leading to this compound Precursors
While direct reduction of nitroarenes is the most straightforward pathway, alternative synthetic strategies involving oxidation and rearrangement reactions can provide access to N-arylhydroxylamines or their precursors.
Biosynthetically, hydroxylamines can be formed through the oxidation of amines by enzymes like flavin-dependent N-monooxygenases (NMOs) or cytochrome P450. mdpi.com In a laboratory setting, the direct oxidation of an amine to a hydroxylamine is challenging due to the potential for over-oxidation.
Rearrangement reactions represent another indirect approach. While common rearrangements like the Beckmann or Curtius reactions lead to amides and amines respectively, other specific rearrangements can involve hydroxylamine derivatives. libretexts.orgyoutube.com For instance, the nih.govnih.gov-sigmatropic rearrangement of O-vinyl-N-arylhydroxylamines or O-sulfonylated N-arylhydroxylamines can lead to functionalized indoles or 2-aminophenols. rsc.orgpsu.edu These reactions utilize N-arylhydroxylamines as precursors, highlighting their role as versatile synthetic intermediates. A potential, though less direct, route to a substituted hydroxylamine could involve the synthesis of an N-arylhydroxylamine derivative that is then subjected to a rearrangement, followed by subsequent chemical modifications. For example, a cascade reaction involving the formation of an O-sulfonylated N-arylhydroxylamine intermediate followed by a nih.govnih.gov-sigmatropic rearrangement has been developed for the synthesis of 2-aminophenols. rsc.org
Novel and Green Synthetic Approaches for N-Arylhydroxylamines Applicable to this compound
In recent years, there has been a significant push toward developing more sustainable and efficient chemical syntheses. For the production of N-arylhydroxylamines, this has manifested in the exploration of biocatalysis and continuous flow processing.
Enzymatic and Biocatalytic Syntheses
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally friendly conditions. colostate.edu Nitroreductase enzymes, found in bacteria, are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. nih.govoup.com These enzymes are of great interest because they can selectively reduce a nitro group in the presence of other sensitive functional groups. colostate.edu
The reduction proceeds through nitroso and hydroxylamino intermediates. oup.comresearchgate.net In many cases, the hydroxylamine derivative can be the final product of the enzymatic reaction, making nitroreductases a promising tool for the synthesis of compounds like this compound. oup.com Oxygen-insensitive (Type I) nitroreductases are particularly relevant as they catalyze the two-electron reduction steps leading to the hydroxylamine. oup.com While much research focuses on complete reduction to the amine, controlling the reaction conditions or engineering the enzyme could favor the accumulation of the hydroxylamine intermediate. colostate.eduresearchgate.net Recently, engineered heme enzymes have also been shown to utilize hydroxylamine for amination reactions, demonstrating new possibilities in enzymatic nitrogen chemistry. acs.orgosti.govnih.gov
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. nih.gov It offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved efficiency, and easier scalability. acs.orgnih.gov
The selective reduction of nitroarenes to N-arylhydroxylamines is particularly well-suited for flow chemistry. mdpi.com Continuous-flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which is critical for achieving high selectivity. acs.org For example, a continuous-flow process for the Pt/C-catalyzed hydrogenation of nitroarenes has been developed, using 4-(dimethylamino)pyridine (DMAP) as an additive to achieve high selectivity for the N-arylhydroxylamine product. mdpi.commdpi.comnih.gov This method avoids the need for preparing specialized catalysts and mitigates the loss of activity often caused by inhibitors in batch systems. mdpi.com Such protocols are compatible with a wide range of functional groups, including halogens like the chloro-substituent in the target compound. mdpi.combeilstein-journals.org
| Reaction Type | Catalyst/Reagent | Reactor Type | Key Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 5 wt. % Pt/C with DMAP | Packed-bed reactor cartridge | H2 pressure (6 bar), 25 °C, 0.5 mL/min flow rate | High selectivity (>99%), wide functional group tolerance, avoids catalyst deactivation. | mdpi.commdpi.com |
| Chemoselective Reduction | B2(OH)4 | Continuous flow reactor | EtOH as cosolvent | Mitigates exotherm, enhances process safety, higher yield than batch. | acs.org |
| Metal-free Reduction | Trichlorosilane (HSiCl3) | PTFE reactor | 50 min residence time | Safer handling of reagents, high yields, no need for purification. | nih.govbeilstein-journals.org |
Sustainable Solvents and Reagent Systems
The traditional synthesis of arylhydroxylamines often involves the use of harsh reagents and volatile organic solvents, which pose environmental and safety concerns. In contrast, modern synthetic strategies are increasingly centered around the principles of green chemistry, prioritizing the use of renewable resources, less hazardous chemicals, and energy-efficient processes. For the synthesis of this compound, several innovative and sustainable approaches are being explored, moving away from conventional methods. These include biocatalysis, photochemical reactions, and advanced catalytic systems that operate in greener solvents.
One of the most promising green methods for the synthesis of arylhydroxylamines is through biocatalytic reduction. The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly alternative to traditional chemical reductants. These enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, thereby eliminating the need for volatile organic solvents. Research has demonstrated that specific nitroreductases can achieve high selectivity in the reduction of nitroarenes containing electron-withdrawing groups to their corresponding hydroxylamines. While specific data for the biocatalytic reduction of 2-chloro-4-nitrotoluene (B140621) to this compound is not extensively documented in publicly available literature, the general success of this method on structurally similar substrates suggests its high potential. The reaction would proceed by the selective reduction of the nitro group, leaving the chloro and methyl substituents on the aromatic ring intact.
Another innovative and sustainable approach is the use of photochemical methods. These reactions harness light energy to drive chemical transformations, often with high specificity and without the need for harsh reagents. A notable example is the selective photochemical reduction of nitroarenes to N-arylhydroxylamines using γ-terpinene, a naturally derived and renewable hydrogen source. researchgate.net This process is typically carried out under visible light irradiation and at room temperature, representing a significant step towards energy-efficient and sustainable chemical synthesis. researchgate.net The reaction mechanism is believed to involve a hydrogen atom transfer from γ-terpinene to the excited state of the nitroarene. The broad applicability of this method to a range of nitroarenes suggests its feasibility for the synthesis of this compound.
Catalytic transfer hydrogenation represents another key strategy for the sustainable synthesis of arylhydroxylamines. This method employs a hydrogen donor, such as hydrazine hydrate (B1144303), in the presence of a catalyst to achieve the selective reduction of the nitro group. The use of hydrazine hydrate as a reducing agent is advantageous as the byproducts are typically nitrogen gas and water, which are environmentally benign. Research on the reduction of similar nitroarenes has shown that catalysts based on platinum or rhodium can effectively facilitate this transformation. For instance, the use of a rhodium catalyst in the presence of hydrazine has been shown to be effective for the synthesis of substituted N-phenylhydroxylamines. The choice of solvent in these reactions is crucial for achieving high selectivity and sustainability. While traditional organic solvents can be used, there is a growing interest in employing greener alternatives such as water or recyclable solvent systems.
Electrochemical synthesis is also emerging as a powerful and sustainable method for the production of hydroxylamines. nih.govresearchgate.net This technique uses electrical energy to drive the reduction of nitro compounds, thereby avoiding the need for chemical reducing agents and their associated waste products. The electrochemical reduction of nitromethane (B149229) to N-methylhydroxylamine hydrochloride has been successfully demonstrated on an industrial scale, highlighting the potential of this technology for greener chemical production. nih.gov The reaction can be carried out in aqueous solutions, further enhancing its environmental credentials. The selective electrochemical reduction of 2-chloro-4-nitrotoluene at a controlled potential on a suitable cathode material could provide a direct and clean route to this compound.
The table below summarizes the key features of these sustainable synthetic methodologies for the preparation of this compound from its precursor, 2-chloro-4-nitrotoluene.
| Synthetic Methodology | Reagent/Catalyst System | Solvent System | Key Advantages |
| Biocatalytic Reduction | Nitroreductase Enzyme | Aqueous Buffer | High selectivity, mild reaction conditions, environmentally benign. |
| Photochemical Reduction | γ-Terpinene (Hydrogen Donor) | Organic Solvents | Uses renewable resources, avoids heavy metal catalysts, energy-efficient. researchgate.net |
| Catalytic Transfer Hydrogenation | Hydrazine Hydrate / Rh or Pt Catalyst | Green Solvents (e.g., Water) | Benign byproducts, potential for high selectivity. |
| Electrochemical Synthesis | Electric Current / Suitable Electrode | Aqueous Solutions | Avoids chemical reducing agents, clean process, potential for high selectivity. nih.govresearchgate.net |
Interactive Data Table
Reaction Chemistry and Mechanistic Investigations of N 2 Chloro 4 Methylphenyl Hydroxylamine
Oxidation Reactions and Pathways of N-(2-Chloro-4-methylphenyl)hydroxylamine
The oxidation of N-arylhydroxylamines is a well-established process that can lead to a variety of products, including nitrosoarenes, nitroarenes, and azoxybenzenes. The specific outcome for this compound depends on the oxidant and reaction conditions.
Formation of N-(2-Chloro-4-methylphenyl)nitrosobenzene and Related Nitro Compounds
The controlled oxidation of this compound is expected to yield N-(2-chloro-4-methylphenyl)nitrosobenzene. This transformation is a common pathway for N-arylhydroxylamines and can be achieved using various oxidizing agents. nih.gov The reaction generally proceeds readily, though primary amines with a hydrogen on the alpha-carbon may form oximes instead. google.com Further oxidation can lead to the corresponding nitro compound, 2-chloro-1-methyl-4-nitrobenzene. The synthesis of this nitro compound from other precursors, such as the oxidation of 4-chloroaniline (B138754) followed by methylation, has been documented, confirming its stability. mdpi.com
The general mechanism for the oxidation of a phenylhydroxylamine to a nitrosobenzene (B162901) involves the removal of two hydrogen atoms. This can be followed by further oxidation to the nitro compound. The presence of the 2-chloro and 4-methyl substituents on the phenyl ring influences the reactivity of the hydroxylamine (B1172632) and the stability of the resulting nitroso and nitro products. solubilityofthings.com For instance, the oxidation of phenylhydroxylamine in aqueous solutions can produce nitrosobenzene, which can then be further oxidized to nitrobenzene.
Table 1: Potential Oxidation Products of this compound and Their Properties
| Compound Name | IUPAC Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| N-(2-Chloro-4-methylphenyl)nitrosobenzene | 2-Chloro-1-methyl-4-nitrosobenzene | C7H6ClNO | Data not available | Data not available |
| 2-Chloro-1-methyl-4-nitrobenzene | 2-Chloro-1-methyl-4-nitrobenzene | C7H6ClNO2 | 61-64 | 260 |
Data for 2-chloro-1-methyl-4-nitrobenzene sourced from available chemical databases. chemsynthesis.com
Radical Intermediates and Reaction Mechanisms
The oxidation of hydroxylamines can proceed through radical intermediates. Electron Spin Resonance (ESR) spectroscopy has been used to detect nitroxide radicals (R-NHO•) formed during the oxidation of substituted hydroxylamines. nih.gov For N-phenylhydroxylamines, it is understood that both the N-H and O-H bonds can participate in scavenging free radicals via a hydrogen atom transfer (HAT) mechanism. rsc.org
The stability of the resulting radical is a key factor in the reaction pathway. The substituents on the aromatic ring play a significant role in this stability. The formation of radical intermediates can be influenced by the reaction conditions, including the presence of metal catalysts or initiators like triethylboron-oxygen mixtures. chimia.ch The detection of these short-lived intermediates often requires specialized techniques like radical trapping coupled with mass spectrometry or nuclear magnetic resonance (NMR). chimia.ch In the context of this compound, the interplay between the electron-withdrawing chloro group and the electron-donating methyl group would affect the stability and subsequent reactions of any radical intermediates formed.
Oxidative Coupling Reactions
Rearrangement Reactions Involving this compound
Arylhydroxylamines are known to undergo acid-catalyzed rearrangements, with the Bamberger rearrangement being the most prominent example.
Bamberger Rearrangement and Related Transformations in Acidic Media
The Bamberger rearrangement is the acid-catalyzed reaction of phenylhydroxylamines to form aminophenols. wikipedia.orgscribd.com The generally accepted mechanism involves the protonation of the hydroxylamine oxygen, followed by the loss of a water molecule to form a nitrenium ion intermediate. wikipedia.org This intermediate is then attacked by a nucleophile, typically water, at the para position to yield the 4-aminophenol (B1666318) product after deprotonation. wikipedia.orgyoutube.com
For this compound, the para position is occupied by a methyl group. Therefore, the nucleophilic attack would be expected to occur at the ortho position that is not blocked by the chloro group, leading to the formation of 2-amino-3-chloro-5-methylphenol. However, the steric hindrance from the ortho-chloro group and the electronic effects of both substituents can significantly influence the reaction rate and product distribution.
Kinetic studies on sterically hindered phenylhydroxylamines have shown that 2-substituents, including chlorine, have an accelerating effect on the rate of the Bamberger rearrangement. elsevierpure.com This is attributed to steric hindrance, which can favor the necessary conformational changes for the reaction to proceed. elsevierpure.com The rate constants for phenylhydroxylamines with 2-substituents have been shown to satisfy the Taft equation, which relates reaction rates to steric and polar effects. elsevierpure.com
Table 2: Influence of Substituents on Bamberger Rearrangement
| Substituent Position | Effect on Reaction Rate | Likely Product for this compound |
| 2-Chloro | Accelerating (due to steric hindrance) elsevierpure.com | 2-Amino-3-chloro-5-methylphenol |
| 4-Methyl | Directs nucleophilic attack to ortho position | 2-Amino-3-chloro-5-methylphenol |
Furthermore, the nature of the acidic medium can alter the products. While aqueous sulfuric acid typically yields aminophenols, the use of hydrochloric acid can result in the formation of chloro-amino derivatives. beilstein-journals.org In the case of this compound, this could potentially lead to the formation of dichlorinated aniline (B41778) derivatives.
Other Intramolecular Rearrangements and Their Mechanistic Details
Beyond the classic Bamberger rearrangement, derivatives of phenylhydroxylamines can undergo other intramolecular transformations. For instance, the rearrangement of N-acyl-N-phenylhydroxylamines has been investigated, revealing a high sensitivity to electronic changes in the molecule. tdl.org Electron-donating groups, such as the 4-methyl group, have been found to markedly increase the reaction rate, while electron-withdrawing groups decrease it. tdl.org
A study on O-dichloroacetyl-N-acetyl-N-(4-methylphenyl)hydroxylamine showed that the rearrangement mechanism is highly dependent on the solvent. tdl.org In a neat solution, the reaction proceeds through an ion pair mechanism, while in chloroform, the mechanism changes. tdl.org This indicates that for derivatives of this compound, such as its N,O-diacylated form, the reaction pathway could be complex and lead to novel rearranged products, distinct from those of the Bamberger rearrangement. The specific structure of these products would depend on the interplay between the substituents, the acyl groups, and the solvent environment. tdl.org
Reduction Chemistry and Pathways of this compound
The principal route to synthesizing this compound is through the selective reduction of its corresponding nitroaromatic precursor, 2-chloro-4-methylnitrobenzene. The challenge in this transformation lies in halting the reduction at the hydroxylamine stage, preventing further reduction to the aniline, 2-chloro-4-methylaniline. The reaction can proceed via two main pathways: direct reduction or a condensation pathway. The direct route involves the sequential reduction of the nitro group to a nitroso intermediate and then to the hydroxylamine. nih.gov The condensation pathway involves the reaction of the nitroso intermediate with the hydroxylamine product to form an azoxy compound, which is then further reduced. nih.gov The stability of the N-arylhydroxylamine product is influenced by the electronic nature of the aromatic ring; electron-withdrawing substituents can strengthen the N-O bond, which disfavors further reduction. cardiff.ac.uk
Two primary methodologies are employed for this selective reduction: chemical reduction using metals and catalytic hydrogenation.
Chemical Reduction: A common and effective method for the laboratory-scale synthesis of this compound is the reduction of 2-chloro-4-methylnitrobenzene with zinc dust in the presence of an ammonium (B1175870) chloride solution. The ammonium chloride acts as a buffer, maintaining a pH range of 6-7, which is crucial for stabilizing the intermediate nitroso compound and maximizing the yield of the desired hydroxylamine. This method proceeds through a two-electron transfer mechanism.
| Parameter | Condition | Reference |
| Substrate | 2-Chloro-4-methylnitrobenzene | |
| Reducing Agent | Zinc dust | |
| Solvent System | Aqueous NH₄Cl | |
| Temperature | 60–70°C | |
| Reported Yield | 85–90% |
Catalytic Hydrogenation: For larger-scale and more environmentally benign syntheses, catalytic hydrogenation is the preferred method. This process typically utilizes supported noble metal catalysts under a hydrogen atmosphere. The key to achieving high selectivity for the N-arylhydroxylamine is the careful control of reaction conditions and often involves the use of catalyst modifiers.
Supported platinum catalysts, such as Pt/SiO₂, have been shown to be highly effective for the selective hydrogenation of various substituted nitroaromatics to their corresponding N-arylhydroxylamines. rsc.org Research has demonstrated that the addition of small quantities of dimethyl sulfoxide (B87167) (DMSO) and an amine can significantly enhance selectivity. rsc.org The amine promotes the conversion of the nitroaromatic starting material, while DMSO is believed to inhibit the subsequent hydrogenation of the hydroxylamine to the aniline. rsc.org Palladium on carbon (Pd/C) is another effective catalyst for this transformation, providing good yields and high selectivity under mild conditions.
| Parameter | Condition | Reference |
| Substrate | 2-Chloro-4-methylnitrobenzene | |
| Catalyst | 5% Pd/C | |
| Solvent | Ethanol (B145695)/water (4:1 v/v) | |
| H₂ Pressure | 2–3 atm | |
| Temperature | 25–30°C | |
| Reported Yield | 78–82% |
Nucleophilic and Electrophilic Reactivity of this compound
The hydroxylamine functional group in this compound imparts a dualistic chemical character, allowing it to function as both a nucleophile and, upon activation, an electrophile.
Nucleophilic Reactivity: Hydroxylamines are recognized as potent "alpha-effect" nucleophiles, exhibiting significantly higher reactivity than predicted by their basicity alone. masterorganicchemistry.com This enhanced nucleophilicity is attributed to the presence of a lone pair of electrons on the oxygen atom adjacent to the nucleophilic nitrogen center. masterorganicchemistry.com As an ambident nucleophile, this compound can react through either its nitrogen or oxygen atom. acs.orgrsc.org The site of attack is often dictated by the nature of the electrophile, in accordance with Hard and Soft Acid and Base (HSAB) theory. Reaction with "harder" electrophiles, such as acylating or phosphorylating agents, generally favors attack by the oxygen atom. rsc.orgacs.org Conversely, alkylation reactions often occur at the more nucleophilic nitrogen atom. rsc.org The electronic properties of the N-substituent also play a role; N-electron-withdrawing groups, such as the aryl group in this compound, can enhance the nucleophilicity of the oxygen atom. acs.org
Electrophilic Reactivity: The most characteristic electrophilic reaction of N-arylhydroxylamines, including this compound, is the acid-catalyzed Bamberger rearrangement . wikipedia.org This reaction converts N-arylhydroxylamines into p-aminophenols. wikipedia.orgthieme.com The mechanism proceeds via protonation of the hydroxylamine. While N-protonation is favored kinetically, it is an unproductive pathway. wikipedia.orgthieme.com The productive pathway involves the less-favored O-protonation, which facilitates the elimination of a water molecule to generate a highly reactive nitrenium ion intermediate. wikipedia.orgthieme.com This electrophilic intermediate is then attacked by a nucleophile, typically water from the aqueous acidic medium, at the para-position of the aromatic ring to yield the final 4-aminophenol product. wikipedia.org Studies on the Bamberger rearrangement of N-(2-chlorophenyl)hydroxylamine have shown that the reaction produces the corresponding para-substituted aminophenol. thieme.com By analogy, this compound is expected to rearrange to form 4-amino-3-chloro-5-methylphenol.
| Reaction | Substrate Example | Reagent/Condition | Product Example | Reference |
| Bamberger Rearrangement | N-Phenylhydroxylamine | 4 MPa CO₂ (in H₂O) | p-Aminophenol (80% yield) | acs.orgacs.org |
| Bamberger Rearrangement | N-Phenylhydroxylamine | Aqueous Mineral Acid | 4-Aminophenol | thieme.com |
Furthermore, the hydroxylamine moiety can be transformed into an electrophilic nitrogen source for amination reactions. By converting the hydroxyl group into a good leaving group (e.g., O-sulfonyl or O-benzoyl), the nitrogen atom becomes electrophilic and can be used to form C-N bonds with various nucleophiles, often mediated by transition metal catalysts. wiley-vch.denih.gov
Condensation and Cycloaddition Reactions Utilising this compound
The hydroxylamine functionality is a versatile precursor for the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic systems through condensation and cycloaddition reactions. These transformations leverage the reactivity of the N-O bond and the nucleophilicity of the hydroxylamine group.
Condensation Reactions: Condensation reactions involving N-arylhydroxylamines are pivotal in both synthetic pathways and as potential side reactions. For instance, during the reduction of nitroarenes, the N-arylhydroxylamine product can condense with the nitrosoarene intermediate to form an azoxy compound. nih.gov This represents a key step in the "condensation pathway" of nitroarene reduction. Another example involves the reaction of hydroxylamines with carbonyl compounds to form oximes, or with appropriately substituted molecules to form larger heterocyclic structures. For example, reactions with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net
Cycloaddition and Cyclization Reactions: this compound and related compounds are valuable building blocks for constructing heterocycles through cyclization and cycloaddition pathways.
N-O Heterocycle Synthesis: Hydroxylamines are key intermediates for synthesizing saturated N-O heterocycles such as isoxazolidines and tetrahydro-1,2-oxazines. acs.org These are often achieved through intramolecular cyclization strategies, including palladium-catalyzed processes and Michael additions, where the hydroxylamine acts as a tethered nitrogen nucleophile. acs.org
wiley-vch.dewiley-vch.de-Sigmatropic Rearrangements: Certain hydroxylamine derivatives can participate in powerful rearrangement reactions to form heterocycles. The Bartoli indole (B1671886) synthesis, for example, proceeds through an in situ-generated N-aryl-O-vinylhydroxylamine intermediate that undergoes a wiley-vch.dewiley-vch.de-rearrangement. nih.gov
1,3-Dipolar Cycloadditions: While hydroxylamines themselves are not 1,3-dipoles, they are readily converted into nitrones (by condensation with aldehydes or ketones) or nitronates. These intermediates undergo [3+2] cycloaddition reactions with alkenes to afford isoxazolidine (B1194047) rings, a well-established method for heterocyclic synthesis. acs.org
The utility of hydroxylamines in these reactions provides access to complex molecular architectures that are of interest in medicinal and materials chemistry.
| Reaction Type | Precursor Class | Resulting Heterocycle(s) | Reference |
| Intramolecular Cyclization | Hydroxylamine tethered to an alkene/allene | Isoxazolidines, Tetrahydro-1,2-oxazines | acs.org |
| wiley-vch.dewiley-vch.de-Sigmatropic Rearrangement | N-Aryl-O-vinylhydroxylamine | Indoles (Bartoli Synthesis) | nih.gov |
| wiley-vch.dewiley-vch.de-Sigmatropic Rearrangement | O-Cyclopropyl hydroxylamine | N-Heterocycles | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrone (from Hydroxylamine + Aldehyde) | Isoxazolidines | acs.org |
| Cyclocondensation | Alkynyl hydroxylamines | Isoxazoles, 1,2-Oxazines, etc. | rsc.org |
Derivatives and Analogues of N 2 Chloro 4 Methylphenyl Hydroxylamine: Synthesis and Chemical Transformation
Synthesis of N-Substituted Derivatives of N-(2-Chloro-4-methylphenyl)hydroxylamine
The nitrogen atom of the hydroxylamine (B1172632) group in this compound is a key site for introducing a variety of functional groups, leading to the formation of N-substituted derivatives. These modifications are typically achieved through N-alkylation and N-acylation reactions.
N-Alkylation and N-Acylation Strategies
N-alkylation introduces alkyl groups onto the nitrogen atom, which can be accomplished using alkylating agents. For instance, the reaction with 2-chloro-N,N-diethylethanamine hydrochloride can lead to N-alkylation. nih.gov This process often involves the formation of an electrophilic intermediate that subsequently reacts with the nucleophilic nitrogen of the hydroxylamine. nih.gov
N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an N-acyl derivative. This transformation is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides. nih.govresearchgate.net The reaction of N-(substituted phenyl) compounds with chloroacetyl chloride is a known method for producing N-(substituted phenyl)-2-chloroacetamides. nih.gov These N-acylation reactions are fundamental in peptide synthesis and can be facilitated by various coupling reagents. researchgate.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reactant | Reagent | Product Type | Reference |
| This compound | Alkyl Halide | N-Alkyl-N-(2-chloro-4-methylphenyl)hydroxylamine | nih.gov |
| This compound | Acyl Chloride | N-Acyl-N-(2-chloro-4-methylphenyl)hydroxylamine | nih.govresearchgate.net |
Formation of N-Oxy-Substituted Derivatives
The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives, which are valuable intermediates in the synthesis of various organic compounds. The oxidation of hydroxylamines can lead to the formation of nitrones, which are important in synthetic chemistry.
Synthesis of O-Substituted Derivatives of this compound
The oxygen atom of the hydroxylamine group in this compound offers another site for chemical modification, primarily through the formation of ethers and esters.
Ether and Ester Formation at the Oxygen Atom
O-substituted hydroxylamines can be prepared through various synthetic routes. The alkylation of hydroximic acid esters is a method to produce O-substituted hydroxylamines. google.com This process often involves the use of a base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. google.com
The formation of esters at the oxygen atom can be achieved by reacting the hydroxylamine with an acylating agent. For example, O-pivaloyl-N-(4-chlorophenyl)hydroxylamine is an O-acylated hydroxylamine derivative. science.gov The synthesis of such esters can be critical for creating prodrugs or modifying the electronic properties of the molecule.
Table 2: Synthesis of O-Substituted Derivatives
| Derivative Type | Synthetic Method | Reagents | Reference |
| O-Alkyl Ether | Alkylation of hydroximic acid esters | Alkyl halide, Base | google.com |
| O-Acyl Ester | Acylation | Acyl chloride or anhydride | science.gov |
Heterocyclic Ring Formations Utilizing the this compound Moiety
The this compound moiety is a valuable building block for the synthesis of various heterocyclic compounds. nih.gov The hydroxylamine functional group can participate in cyclization reactions to form rings containing nitrogen and oxygen.
One common application is in the synthesis of oxadiazoles (B1248032) and thiadiazoles. For example, a deprotonated hydroxylamine derivative can react in a tandem nucleophilic addition-electrophilic amination to form imidazo[2,1-c] google.comnih.govoxadiazoles and imidazo[2,1-c] google.comnih.govthiadiazoles. nih.gov The hydroxylamine can also be used to synthesize more complex heterocyclic systems like dihydroimidazo[1,2-c] science.govamazonaws.comthiadiazines and tetrahydroimidazo[1,2-a] science.govamazonaws.comtriazines. nih.gov
Furthermore, N-hydroxy-substituted heterocycles, such as N-hydroxyindoles and N-hydroxybenzimidazoles, are of interest due to their potential biological activities. nih.gov The synthesis of these compounds can involve the cyclization of precursors containing the this compound framework.
Structure-Reactivity Relationships in Chemically Modified this compound Analogues
The chemical modifications at the nitrogen and oxygen atoms, as well as the incorporation of the moiety into heterocyclic rings, significantly influence the reactivity of the resulting analogues.
The electronic and steric properties of the substituents on the nitrogen and oxygen atoms can modulate the nucleophilicity and redox potential of the hydroxylamine group. For instance, electron-withdrawing groups on the phenyl ring or acyl groups on the nitrogen can decrease the electron density on the hydroxylamine, affecting its reactivity in oxidation and substitution reactions.
Theoretical and Computational Chemistry Studies of N 2 Chloro 4 Methylphenyl Hydroxylamine
Electronic Structure and Bonding Analysis of N-(2-Chloro-4-methylphenyl)hydroxylamine
The electronic structure and bonding of this compound are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the distribution of electrons and the nature of the chemical bonds within the molecule.
The molecule consists of a phenyl ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and a hydroxylamine (B1172632) (-NHOH) group at the 1-position. The chloro group is an electron-withdrawing group through induction and a weak deactivating group in electrophilic aromatic substitution. Conversely, the methyl group is an electron-donating group through hyperconjugation. The hydroxylamine group itself has both a lone pair on the nitrogen and oxygen atoms, contributing to the electronic complexity.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, expected to have significant contributions from the phenyl ring and the nitrogen and oxygen atoms of the hydroxylamine group. The LUMO, on the other hand, represents the region most susceptible to nucleophilic attack and is generally distributed over the aromatic ring. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
The electrostatic potential map of this compound would reveal the distribution of charge. The electronegative oxygen and chlorine atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the hydroxylamine and methyl groups would exhibit positive potential. This charge distribution is critical in governing intermolecular interactions and the initial steps of chemical reactions.
Table 1: Calculated Bond Lengths and Angles for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.745 | C1-C2-Cl | 120.5 |
| C-N | 1.410 | C2-C1-N | 119.8 |
| N-O | 1.455 | C1-N-O | 110.2 |
| O-H | 0.965 | N-O-H | 105.4 |
| C4-C(H3) | 1.510 | C3-C4-C5 | 119.5 |
| C1-C2 | 1.398 | C3-C4-C(H3) | 120.3 |
| C2-C3 | 1.390 | C5-C4-C(H3) | 120.2 |
| C3-C4 | 1.395 | ||
| C4-C5 | 1.396 | ||
| C5-C6 | 1.392 | ||
| C6-C1 | 1.401 | ||
| N-H | 1.015 | C1-N-H | 115.8 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic hydroxylamines.
Quantum Chemical Calculations of Reactivity Parameters
Quantum chemical calculations provide quantitative measures of a molecule's reactivity. For this compound, these parameters can predict its behavior in chemical reactions. Key reactivity descriptors derived from computational methods include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and global reactivity indices such as electronegativity, chemical hardness, and electrophilicity.
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO gap is a critical parameter for assessing chemical stability; a smaller gap indicates that the molecule is more polarizable and reactive. rsc.org
Bond Dissociation Energy (BDE) is another crucial reactivity parameter, particularly for the N-H and O-H bonds in the hydroxylamine moiety. DFT calculations can accurately predict these BDEs, indicating which bond is more likely to break homolytically to form radicals. In substituted N-phenylhydroxylamines, the O-H bond is often found to have a lower BDE than the N-H bond, suggesting it is the primary site for hydrogen atom transfer in radical scavenging processes. rsc.org
Table 2: Calculated Reactivity Parameters for this compound
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 1.1 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.45 eV |
| Electrophilicity Index (ω) | 3.52 eV |
| N-H Bond Dissociation Energy | 76.5 kcal/mol |
| O-H Bond Dissociation Energy | 70.2 kcal/mol |
Note: The data in this table is illustrative and based on typical computational results for substituted phenylhydroxylamines.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
N-Arylhydroxylamines are known to undergo a variety of chemical transformations, including rearrangements and oxidations. tdl.orgnih.gov Computational modeling is a powerful tool for mapping the potential energy surfaces of these reactions, identifying intermediates, and locating the transition states that connect them. This provides a detailed mechanistic understanding of how this compound is likely to react under different conditions.
One important reaction for phenylhydroxylamines is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange to form aminophenols. The mechanism of such rearrangements can be elucidated through transition state analysis. Computational studies can determine the activation energy barriers for different possible pathways, thus predicting the most likely reaction mechanism.
Oxidation is another key transformation for phenylhydroxylamines, which can lead to the formation of nitrosobenzene (B162901), nitrobenzene, and azoxybenzene (B3421426) derivatives. nih.gov Reaction pathway modeling can explore the mechanisms of these oxidations, for instance, by molecular oxygen. This involves calculating the energetics of proposed intermediates and transition states, helping to understand the role of catalysts and the reaction conditions that favor specific products.
For this compound, the presence of the chloro and methyl substituents will influence the regioselectivity and the kinetics of these reactions. Theoretical modeling can predict how these substituents stabilize or destabilize intermediates and transition states, thereby affecting the product distribution.
Spectroscopic Property Predictions for Mechanistic Interpretation
Theoretical calculations of spectroscopic properties are invaluable for interpreting experimental spectra and for identifying transient species in reaction mechanisms. For this compound, computational methods can predict its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.
Vibrational frequency calculations using DFT can help in the assignment of experimental IR and Raman spectra. The calculated frequencies and intensities for the stretching and bending modes of the various functional groups (N-H, O-H, C-Cl, C-N, etc.) can be compared with experimental data to confirm the molecular structure.
Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. researchgate.net For this compound, TD-DFT calculations can determine the wavelengths and intensities of the electronic transitions, which typically involve π-π* and n-π* transitions within the aromatic system and the hydroxylamine group. These predictions are crucial for understanding the photochemistry of the molecule.
NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical predictions of ¹H and ¹³C NMR chemical shifts provide a powerful tool for structural elucidation and for confirming the identity of the compound. The calculated chemical shifts are sensitive to the electronic environment of each nucleus and are therefore influenced by the chloro and methyl substituents.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| Infrared (IR) | |
| O-H Stretch | ~3600 cm⁻¹ |
| N-H Stretch | ~3300 cm⁻¹ |
| C=C Aromatic Stretch | ~1600-1450 cm⁻¹ |
| C-N Stretch | ~1250 cm⁻¹ |
| C-Cl Stretch | ~750 cm⁻¹ |
| UV-Visible | |
| λmax (π-π) | ~210 nm |
| λmax (π-π) | ~265 nm |
| ¹H NMR (ppm) | |
| Aromatic Protons | 6.8 - 7.3 |
| -CH₃ | ~2.3 |
| -NH | ~5.5 |
| -OH | ~8.0 |
| ¹³C NMR (ppm) | |
| C-Cl | ~128 |
| C-N | ~145 |
| C-CH₃ | ~135 |
| Aromatic Carbons | 115 - 140 |
| -CH₃ | ~20 |
Note: The data in this table is illustrative and represents typical values obtained from computational predictions for similar molecules.
Environmental Fate and Chemical Transformation Pathways of N 2 Chloro 4 Methylphenyl Hydroxylamine
Abiotic Degradation of N-(2-Chloro-4-methylphenyl)hydroxylamine
Abiotic degradation processes, which are not mediated by living organisms, play a significant role in the transformation of chemical compounds in the environment. These processes include photolysis, hydrolysis, and oxidation-reduction reactions.
Photolytic Transformation Mechanisms
Photolysis, or the breakdown of compounds by light, is a key abiotic degradation pathway for many organic chemicals. While specific studies on the photolytic transformation of this compound are limited, the photochemical behavior of related N-arylhydroxylamines suggests potential degradation mechanisms. These compounds can undergo photo-oxidation, leading to the formation of nitroso and nitro derivatives, as well as other transformation products. The presence of a chlorine atom and a methyl group on the phenyl ring can influence the rate and pathway of photolytic degradation.
Hydrolytic Stability and Degradation Products
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in aqueous environments is dependent on factors such as pH and temperature. As a derivative of the pesticide chlordimeform (B52258), its formation is linked to the hydrolysis of the parent compound. Chlordimeform itself hydrolyzes to N-formyl-4-chloro-o-toluidine, which can then be further transformed. nih.gov The hydroxylamine (B1172632) is a likely intermediate in the hydrolysis pathway leading to 4-chloro-o-toluidine. nih.gov The rate of hydrolysis of this compound is expected to be influenced by the pH of the surrounding water, with potentially different degradation rates under acidic, neutral, and alkaline conditions.
Oxidation and Reduction in Environmental Matrices
Oxidation and reduction reactions in environmental matrices such as soil and sediment can significantly impact the fate of this compound. In aerobic environments, oxidation is a likely transformation pathway. The hydroxylamine functional group is susceptible to oxidation, which can lead to the formation of the corresponding nitroso and nitro compounds. Conversely, under anaerobic conditions, reduction processes may occur. The presence of electron acceptors and the redox potential of the environment will govern the specific transformation products.
Biotic Chemical Transformations of this compound by Microorganisms
Microorganisms, including bacteria and fungi, are key drivers of the biotransformation of organic compounds in the environment. The degradation of chlordimeform, the parent compound of this compound, is known to be mediated by various microbial species. nih.gov This suggests that microorganisms are also likely capable of transforming this compound.
Microbial degradation of chlordimeform in soil has been shown to produce 4-chloro-o-toluidine. nih.gov It is highly probable that this compound is an intermediate in this microbial degradation pathway. The specific enzymes and metabolic pathways involved in the microbial transformation of this hydroxylamine derivative would determine the ultimate fate and potential for complete mineralization to carbon dioxide, water, and inorganic ions.
Sorption and Desorption Behavior in Environmental Compartments
The mobility and bioavailability of this compound in the environment are largely controlled by its sorption and desorption behavior in soil and sediment. Sorption refers to the binding of the chemical to solid particles, while desorption is its release back into the surrounding solution.
The sorption of organic compounds in soil is influenced by various factors, including the organic carbon content of the soil, clay content and type, and the physicochemical properties of the compound itself. For chlordimeform, an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 890 suggests moderate mobility in soil. nih.gov The sorption characteristics of its transformation product, this compound, are expected to be influenced by its polarity and molecular structure. Generally, compounds with higher hydrophobicity tend to sorb more strongly to soil organic matter. The sorption and desorption behavior will ultimately determine the potential for this compound to leach into groundwater or be transported via surface runoff.
Advanced Analytical Methodologies for Research of N 2 Chloro 4 Methylphenyl Hydroxylamine in Complex Chemical Systems
Chromatographic Techniques for Separation and Quantitative Analysis in Reaction Mixtures and Environmental Samples
Chromatographic methods are fundamental for the separation and quantification of N-(2-Chloro-4-methylphenyl)hydroxylamine from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS) are the principal techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing arylhydroxylamines. Due to the polar nature of the hydroxylamine (B1172632) group, reversed-phase HPLC is a common approach. However, hydroxylamines can be challenging to detect using standard UV detectors because they may lack a strong chromophore. rsc.org To overcome this, pre-column derivatization is often employed. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be reacted with the hydroxylamine to attach a highly UV-absorbent moiety, significantly enhancing detection sensitivity. rsc.org The selection of the column, mobile phase, and detector is critical for achieving optimal separation and quantification. For instance, a method for a related compound, hydroxylamine, in pharmaceutical ingredients was developed using a C18 column with a gradient elution of phosphate (B84403) buffer and acetonitrile, and UV detection. rsc.org The analysis of reaction progress, such as the selective hydrogenation of nitroaromatics to N-arylhydroxylamines, is frequently monitored by HPLC to determine conversion and selectivity. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Arylhydroxylamine Derivatives
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH ~2.5-7) | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV-Vis Detector (e.g., 210-260 nm) or Mass Spectrometry (MS) | Quantifies the analyte. MS provides mass information for identification. |
| Derivatization | Pre-column with agent like FMOC-Cl | Enhances UV detection sensitivity for compounds with weak chromophores. rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity, making it suitable for identifying and quantifying trace amounts of this compound, particularly in environmental samples. rsc.orgnih.gov Direct analysis of hydroxylamines by GC can be problematic due to their polarity and thermal instability. Therefore, derivatization to a more volatile and stable form, such as a trimethylsilyl (B98337) (TMS) ether, is a common prerequisite. The resulting derivative can be readily separated on a nonpolar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) and detected by the mass spectrometer. rsc.orggcms.cz High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition and aiding in the unequivocal identification of the target compound and its by-products in complex matrices like fly ash. rsc.org
Table 2: Representative GC-MS Parameters for Analysis of Chlorinated Aromatic Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides high-efficiency separation of volatile compounds. gcms.cz |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injector Temp. | 250 - 300 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio and fragmentation pattern. |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules in a reproducible way, creating a characteristic mass spectrum for identification. |
Spectroscopic Techniques for In Situ Monitoring of Reactions and Degradation Processes
In situ spectroscopic techniques are invaluable for studying the dynamics of reactions involving this compound without the need for sampling. Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy are particularly powerful for real-time monitoring. mt.comnih.gov
In Situ FTIR Spectroscopy: ReactIR and other in situ FTIR technologies allow for the continuous monitoring of a reaction's progress by tracking the concentration changes of reactants, intermediates, and products in real-time. mt.commt.com The hydroxylamine (N-O-H), carbonyl (C=O), and nitroso (N=O) functional groups all have distinct absorption bands in the mid-infrared region. By monitoring these specific vibrational frequencies, one can elucidate reaction kinetics, identify transient intermediates, and understand mechanistic pathways. nih.govresearchgate.net For example, the oxidation of a hydroxylamine to a nitroso compound could be observed by the disappearance of the N-O-H bending vibration and the appearance of a strong N=O stretching band. This technique is crucial for optimizing reaction conditions like temperature, pressure, and catalyst concentration. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Real-time UV-Vis spectroscopy is effective for monitoring reactions where there is a change in conjugation or the presence of a chromophore. mdpi.comlibretexts.org The aromatic ring in this compound provides a chromophore that absorbs in the UV region. libretexts.orgyoutube.com Any reaction that alters the electronic structure of the aromatic system or the auxochromic hydroxylamine group will result in a shift in the absorption spectrum. This is particularly useful for monitoring degradation processes, such as photocatalytic degradation, where the breakdown of the aromatic ring can be followed by a decrease in absorbance at a characteristic wavelength. mdpi.com Kinetic data can be readily extracted from the time-resolved spectral data. youtube.com
Table 3: Key Spectroscopic Bands for Monitoring Reactions of this compound
| Functional Group | Spectroscopic Technique | Typical Wavenumber/Wavelength | Significance |
|---|---|---|---|
| N-O-H (bend) | FTIR | ~1400 - 1300 cm⁻¹ | Disappearance indicates consumption of the hydroxylamine reactant. |
| N=O (stretch) | FTIR | ~1600 - 1500 cm⁻¹ | Appearance indicates formation of a nitroso intermediate/product. |
| C=O (stretch) | FTIR | ~1750 - 1650 cm⁻¹ | Appearance could indicate over-oxidation products. |
| Aromatic Ring | UV-Vis | ~250 - 280 nm | Changes in absorbance or λmax indicate alteration of the aromatic system or its substituents during reaction or degradation. libretexts.org |
Electrochemical Methods for Mechanistic Studies of Redox Reactions
Electrochemical techniques, especially cyclic voltammetry (CV), are powerful for investigating the redox behavior of this compound. libretexts.orggamry.comwikipedia.org The hydroxylamine functional group is electroactive and can be oxidized. CV provides detailed information about redox potentials, the number of electrons transferred, reaction kinetics, and the stability of electrochemically generated intermediates. libretexts.orgossila.com
In a typical CV experiment, the potential applied to a working electrode is scanned linearly in a cyclic manner, and the resulting current is measured. wikipedia.org For an arylhydroxylamine, the voltammogram would typically show an anodic peak corresponding to its oxidation. The potential of this peak (Epa) provides information about the ease of oxidation. The subsequent reverse scan may show a cathodic peak (Epc) if the oxidation product is stable and can be reduced back to the starting material. libretexts.org The absence of a reverse peak often indicates that the oxidized species is unstable and undergoes a rapid follow-up chemical reaction. ossila.com By studying the voltammogram at different scan rates, one can gain insight into the mechanism of the electrode process. gamry.com The electro-oxidation of hydroxylamine derivatives has been shown to proceed via intermediates that can be detected and characterized using these methods. rsc.orgacs.orgacs.org
Table 4: Interpreting Cyclic Voltammetry Data for an Arylhydroxylamine
| CV Parameter | Information Gained | Typical Observation for Arylhydroxylamine Oxidation |
|---|---|---|
| Anodic Peak Potential (Epa) | Oxidation potential | Potential at which the hydroxylamine is oxidized (e.g., to a nitroso radical cation). |
| Cathodic Peak Potential (Epc) | Reduction potential of the oxidized species | A cathodic peak may be observed if the oxidized species is stable on the CV timescale. |
| Peak Current (ipa) | Related to concentration and diffusion | Proportional to the bulk concentration of the hydroxylamine (Randles-Sevcik equation). libretexts.org |
| Peak Separation (ΔEp = Epa - Epc) | Reversibility of the redox couple | A value close to 59/n mV (where n is number of electrons) suggests a reversible process. wikipedia.org Larger values suggest quasi-reversibility or irreversibility. |
| Scan Rate Dependence | Reaction mechanism | Changes in peak shape and position with scan rate can reveal follow-up chemical reactions of the oxidized intermediate. gamry.com |
Advanced NMR Spectroscopy for Structural Dynamics and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and for studying dynamic processes in solution. rsc.orgelsevier.comnd.eduethernet.edu.et For a molecule like this compound, while standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced techniques are required for deeper mechanistic insights.
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) are essential for confirming the connectivity within the molecule, for instance, by showing correlations between the protons on the aromatic ring and the carbons of the hydroxylamine-bearing substituent. acs.org This is crucial for distinguishing between isomers and for characterizing reaction products without ambiguity.
Isotopic Labeling Studies: The most powerful application of NMR in mechanistic studies involves isotopic labeling. nih.govnih.gov Labeling the hydroxylamine nitrogen with the NMR-active ¹⁵N isotope (natural abundance is only 0.37%) dramatically enhances the utility of NMR. acs.orgresearchgate.netisotope.com By using ¹⁵N-labeled this compound, one can perform ¹H-¹⁵N heteronuclear correlation experiments (e.g., ¹H-¹⁵N HMBC). These experiments reveal direct and long-range couplings between protons and the labeled nitrogen, providing definitive structural assignments and electronic information. researchgate.net
Furthermore, ¹⁵N labeling allows chemists to track the fate of the nitrogen atom through a chemical reaction or degradation pathway. frontiersin.org By analyzing the ¹⁵N NMR spectra of the reaction mixture over time or of the final products, it is possible to identify nitrogen-containing intermediates and products, providing direct evidence for proposed reaction mechanisms, such as N-N coupling or rearrangement reactions. researchgate.netmdpi.comnih.gov The chemical shift of the ¹⁵N nucleus is highly sensitive to its chemical environment, making it an exquisite probe for studying changes in bonding and structure. acs.orgrsc.org
Table 5: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject of the article |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Derivatizing agent for HPLC |
| Acetonitrile | Organic solvent for HPLC mobile phase |
| Trimethylsilyl (TMS) ethers | Volatile derivatives for GC analysis |
| Nitroso compounds | Potential oxidation products of hydroxylamines |
| ¹⁵N-labeled this compound | Isotopic tracer for NMR studies |
| Helium | Carrier gas for GC |
| Hydrogen | Carrier gas for GC |
N 2 Chloro 4 Methylphenyl Hydroxylamine As a Synthetic Intermediate in Organic Synthesis and Materials Chemistry
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics. rubbernews.com N-(2-Chloro-4-methylphenyl)hydroxylamine serves as a valuable starting material for the construction of these important ring systems, particularly indoles and quinolines.
Arylhydroxylamines, in general, are recognized as key precursors for various heterocyclic compounds. amazonaws.com The presence of the chloro and methyl substituents on the phenyl ring of this compound provides opportunities for further functionalization and tuning of the properties of the resulting heterocyclic products.
A notable example of the utility of N-arylhydroxylamines in heterocycle synthesis is the gold-catalyzed annulation with terminal alkynes to produce 2-alkylindoles. psu.edunih.gov This method proceeds under remarkably mild conditions, a significant advantage over traditional methods like the Fischer indole (B1671886) synthesis which often require harsh acidic environments. psu.edunih.gov The reaction involves the gold-catalyzed addition of the hydroxylamine (B1172632) to the alkyne, followed by a 3,3-sigmatropic rearrangement and subsequent cyclodehydration. psu.edunih.gov Research has shown that N-arylhydroxylamines bearing chloro-substituents on the aromatic ring are well-tolerated in this reaction, successfully yielding chloro-substituted indoles. psu.edunih.gov
| N-Arylhydroxylamine | Alkyne | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| N-Phenylhydroxylamine | 1-Dodecyne | (ArO)3PAuNTf2 | DCE | 84 |
| N-(4-Chlorophenyl)hydroxylamine | 1-Dodecyne | (ArO)3PAuNTf2 | DCE | 78 |
| N-(4-Bromophenyl)hydroxylamine | 1-Dodecyne | (ArO)3PAuNTf2 | DCE | 80 |
| N-(4-Iodophenyl)hydroxylamine | 1-Dodecyne | (ArO)3PAuNTf2 | DCE | 75 |
While direct examples of using this compound in quinoline (B57606) synthesis are not extensively documented in the reviewed literature, the general reactivity of arylhydroxylamines and the importance of chloro-substituted quinolines suggest its potential in this area. amazonaws.comwikipedia.org Quinolines are a significant class of heterocycles found in numerous natural products and biologically active compounds. wikipedia.org
Role in the Formation of N-Oxides and Nitrones
The hydroxylamine functionality of this compound makes it a key precursor for the synthesis of N-oxides and nitrones, which are themselves valuable synthetic intermediates.
N-oxides are important in medicinal chemistry and as intermediates in the functionalization of nitrogen-containing heterocycles. organic-chemistry.org The oxidation of the hydroxylamine group can lead to the formation of a nitroso or nitro intermediate, which can then be utilized in further synthetic transformations. amazonaws.com For instance, the oxidation of hydroxylamines is a known route to produce N-oxides. While specific studies on the oxidation of this compound to its corresponding N-oxide were not prominent in the reviewed literature, the general principle of hydroxylamine oxidation is well-established. amazonaws.com
Nitrones are 1,3-dipoles that are widely used in cycloaddition reactions to construct five-membered heterocyclic rings. The condensation of N-substituted hydroxylamines with aldehydes or ketones is a common method for synthesizing nitrones. psu.edu this compound, upon reaction with an appropriate carbonyl compound, would be expected to form the corresponding nitrone. These nitrones, featuring the 2-chloro-4-methylphenyl substituent, could then be employed in 1,3-dipolar cycloaddition reactions to create complex heterocyclic frameworks.
| Hydroxylamine Type | Reactant | Reaction Type | Product |
|---|---|---|---|
| N-Alkylhydroxylamines | Ketones | Condensation | Ketonitrones |
| N-Alkylhydroxylamines | Monosubstituted allenes | Hydroamination | Nitrones |
| Secondary Amines | Oxone | Oxidation | Nitrones |
Applications in the Synthesis of Complex Organic Molecules
The structural features of this compound make it an attractive building block for the synthesis of more complex organic molecules. The hydroxylamine group provides a reactive handle for a variety of transformations, while the substituted aromatic ring offers sites for further modification.
The presence of the chloro and methyl groups on the phenyl ring allows for a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce additional complexity and functionality. This makes this compound a potential starting point for the synthesis of targeted molecules with specific electronic and steric properties. For example, complex molecules containing a 2-chloro-6-methylphenyl moiety, an isomer of the substitution pattern in the title compound, are found in biologically active compounds. nih.gov While the synthetic routes to these molecules may not always start from the corresponding hydroxylamine, the presence of this structural motif highlights its importance in medicinal chemistry.
Potential in Polymerization Reactions or as a Monomer Component
The application of this compound in polymerization reactions is not extensively documented in the scientific literature reviewed. However, some potential roles can be considered based on the general reactivity of hydroxylamines and related compounds.
Another speculative role could be as a monomer or a precursor to a monomer. The hydroxylamine or the aromatic ring could potentially be modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could then be polymerized to create polymers with specific functionalities imparted by the chloro and methyl substituents. For instance, polymers containing substituted phenyl rings can exhibit interesting properties, such as thermo-responsiveness. However, at present, there is no direct evidence in the reviewed literature for the use of this compound in this capacity.
Future Research Directions and Unresolved Challenges for N 2 Chloro 4 Methylphenyl Hydroxylamine Chemistry
Development of Highly Selective and Sustainable Synthetic Routes
A primary challenge in the synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine lies in the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic approaches to arylhydroxylamines often rely on the reduction of the corresponding nitroarenes. However, these reactions can suffer from over-reduction to the corresponding aniline (B41778), leading to purification challenges and reduced atom economy.
Future research will likely focus on the design and application of novel catalyst systems that can provide high selectivity for the hydroxylamine (B1172632) product. For instance, the use of supported platinum catalysts with the addition of specific amines and inhibitors like dimethyl sulfoxide (B87167) has shown promise in the selective hydrogenation of nitroaromatics to N-arylhydroxylamines. uni.lu The development of catalysts based on earth-abundant metals and the use of environmentally benign solvents will be crucial.
Continuous flow chemistry presents another promising avenue for the sustainable synthesis of this compound. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher selectivity and yields. Furthermore, the integration of in-line purification and analysis techniques can streamline the manufacturing process, making it more efficient and safer.
| Catalyst System | Solvent | Additive | Selectivity for Arylhydroxylamine | Reference |
| Pt/SiO₂ | Isopropanol | Triethylamine (B128534), Dimethyl sulfoxide | High | uni.lu |
| Pt/C | Tetrahydrofuran | 4-(dimethylamino)pyridine (DMAP) | Up to >99% | rsc.org |
| Nanoporous bimetallic hybrid | Various | - | High (for ketoximes) | nih.gov |
This table illustrates potential catalytic systems for the selective synthesis of arylhydroxylamines, which could be adapted for this compound.
Comprehensive Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is paramount for optimizing existing synthetic protocols and discovering new transformations. The inherent reactivity of the hydroxylamine functional group, coupled with the electronic effects of the chloro and methyl substituents on the aromatic ring, can lead to complex reaction pathways.
Advanced computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, will be instrumental in mapping the potential energy surfaces of relevant reactions. Such studies can provide invaluable insights into transition state geometries, activation energies, and the influence of solvents and catalysts on the reaction course. For example, computational modeling can help to understand the delicate balance between the desired hydroxylamine formation and the undesired aniline by-product in reduction reactions.
Isotopic labeling studies, combined with advanced spectroscopic techniques such as in-situ NMR and IR spectroscopy, can provide experimental validation for computationally predicted mechanisms. Kinetic analysis, including isoconversional methods, can further help to identify rate-determining steps and unravel the complexities of multi-step reaction sequences.
Exploration of Novel Reactivity and Transformation Pathways
The this compound molecule possesses multiple reactive sites, making it a potentially versatile building block for the synthesis of more complex molecules. Future research should aim to explore novel reactivity and transformation pathways that go beyond its simple reduction or oxidation.
For instance, its role in pericyclic reactions, such as 1,3-dipolar cycloadditions, could be investigated. The generation of nitrones from this compound and their subsequent reaction with various dipolarophiles could open up new avenues for the synthesis of heterocyclic compounds.
Furthermore, the development of new catalytic systems could unlock previously inaccessible transformations. For example, transition-metal-catalyzed cross-coupling reactions involving the N-O bond of hydroxylamine derivatives are an emerging area of research. Applying such methodologies to this compound could lead to the formation of novel C-N or C-O bonds.
| Reaction Type | Potential Application | Key Research Focus |
| 1,3-Dipolar Cycloaddition | Synthesis of isoxazolidines and other heterocycles | In-situ generation of nitrones and their reactivity with various alkenes and alkynes. |
| Transition-Metal Catalysis | Formation of novel C-N and C-O bonds | Development of catalysts for the selective activation and coupling of the N-O bond. |
| Rearrangement Reactions | Synthesis of substituted anilines and other aromatic compounds | Investigation of acid- or base-catalyzed rearrangements, such as the Bamberger rearrangement. |
This table outlines potential areas for exploring the novel reactivity of this compound.
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The advancement of chemical synthesis and analysis is increasingly reliant on the integration of emerging technologies. For the study of this compound, these technologies can offer significant advantages in terms of efficiency, precision, and data generation.
High-throughput screening (HTS) techniques, for example, can be employed to rapidly screen a large number of catalysts and reaction conditions for the optimal synthesis of this compound. This can dramatically accelerate the discovery of new and improved synthetic routes.
The use of microreactors and lab-on-a-chip devices can provide a platform for the safe and efficient study of hazardous or highly energetic reactions involving hydroxylamine derivatives. These technologies also allow for precise control over reaction parameters, which is crucial for mechanistic studies.
In the realm of analysis, the coupling of separation techniques like HPLC with mass spectrometry (LC-MS) and advanced NMR techniques will be essential for the accurate identification and quantification of products and by-products in complex reaction mixtures. The development of operando spectroscopic methods will allow for the real-time monitoring of reactions, providing dynamic information about reaction intermediates and pathways.
| Technology | Application in this compound Research |
| High-Throughput Screening (HTS) | Rapid optimization of catalysts and reaction conditions for synthesis. |
| Microreactor Technology | Safe and precise study of reaction kinetics and mechanisms. |
| Operando Spectroscopy | Real-time monitoring of reaction progress and intermediate formation. |
| Machine Learning and AI | Prediction of reactivity, optimization of synthetic routes, and analysis of complex datasets. |
This table highlights the potential impact of emerging technologies on the future research of this compound.
Q & A
Q. What are the recommended synthetic routes for N-(2-Chloro-4-methylphenyl)hydroxylamine in laboratory settings?
Methodological Answer: A common approach involves hydroxylamine reacting with substituted chlorobenzene derivatives under controlled conditions. For example, nucleophilic substitution reactions using hydroxylamine hydrochloride and 2-chloro-4-methylaniline in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C under nitrogen atmosphere can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Structural analogs like Tolonidine Nitrate, which shares the 2-chloro-4-methylphenyl group, suggest similar pathways involving imidazoline intermediates . Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm identity via FT-IR (N–O stretch ~930 cm⁻¹) and mass spectrometry.
Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal for structural elucidation. Grow crystals via slow evaporation of a saturated ethanol solution. Data collection on a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 293 K can resolve monoclinic systems (space group P21/n). Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) . Key parameters to analyze include unit cell dimensions (e.g., a = 15.93 Å, b = 4.07 Å, c = 17.02 Å) and hydrogen-bonding networks (N–H···N interactions). Compare experimental data with computational models (e.g., density functional theory) to validate bond lengths and angles .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
- Storage: Store in airtight containers under inert gas (argon or nitrogen) at 4°C to prevent oxidation.
- Spill Management: Neutralize spills with a 10% sodium bicarbonate solution followed by adsorption with vermiculite.
- Toxicity Mitigation: Avoid inhalation/ingestion; monitor for symptoms like methemoglobinemia (common with hydroxylamine derivatives). Emergency protocols should include methylene blue antidote administration .
Advanced Research Questions
Q. How do CYP enzyme isoforms influence the metabolic fate of this compound in mammalian systems?
Methodological Answer: Use hepatic microsomes from induced animal models (e.g., rats pre-treated with β-naphthoflavone [CYP1A inducer] or phenobarbital [CYP2B inducer]) to study isoform-specific metabolism. Incubate the compound with NADPH-regenerating systems and analyze metabolites via HPLC-MS. For example, CYP1A1/2 may promote reductive metabolism to o-chloro-4-methylaniline, while CYP2E1 could favor oxidative pathways (e.g., nitroso intermediates). Monitor enzymatic activity using NADPH:CYP reductase assays and validate with CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) .
Q. What methodological approaches minimize artifactual reactions when analyzing this compound in environmental samples?
Methodological Answer: Hydroxylamine-based extractants (e.g., hydroxylamine hydrochloride) can react with carbonyl-containing organic matter, forming N/S-containing artifacts. Mitigation strategies include:
- Alternative Extractants: Use ascorbic acid or EDTA for iron-oxyhydroxide-associated OM extraction.
- pH Control: Perform extractions at neutral pH (7.4) to suppress spontaneous reactions observed under acidic conditions .
- Artifact Detection: Employ high-resolution mass spectrometry (FT-ICR-MS) to distinguish native molecules from artifacts (e.g., unexpected N/S adducts).
Q. How can computational models predict the reactivity and potential toxic intermediates of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and predict electrophilic sites prone to oxidation.
- Molecular Dynamics (MD): Simulate interactions with DNA or proteins (e.g., cytochrome P450 enzymes) to identify binding affinities.
- Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to estimate mutagenic potential. Validate predictions with Ames tests using Salmonella typhimurium TA98 and TA100 strains .
Data Contradiction Analysis
- Metabolism Pathways: reports species-dependent differences (rat vs. rabbit microsomes) in metabolite profiles. Resolve contradictions by cross-validating with human recombinant CYP enzymes.
- Analytical Artifacts: contradicts assumptions about hydroxylamine’s inertness. Address this by including control experiments without extractants and using isotopically labeled standards .
Key Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
